molecular formula C17H17N5O B12169428 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide

Cat. No.: B12169428
M. Wt: 307.35 g/mol
InChI Key: BMOVBUCGKJUSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

    Reduction: Reduction reactions may target the nitro group if present in derivatives.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
  • 2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)aniline

Uniqueness

2-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide may exhibit unique properties due to the presence of the methyl group on the tetrazole ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-10-6-5-9-15(16)17(23)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23)

InChI Key

BMOVBUCGKJUSBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.